Dimethyl-(2-Piperidin-2-yl-ethyl)-amin

Übersicht

Beschreibung

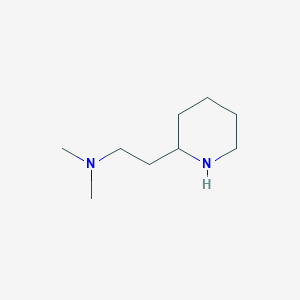

Dimethyl-(2-piperidin-2-yl-ethyl)-amine is an organic compound that features a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom

Wissenschaftliche Forschungsanwendungen

Dimethyl-(2-piperidin-2-yl-ethyl)-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of neurotransmitter analogs and receptor binding studies.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(2-piperidin-2-yl-ethyl)-amine typically involves the reaction of piperidine with dimethylamine under controlled conditions. One common method involves the alkylation of piperidine with a suitable alkylating agent, followed by the introduction of the dimethylamine group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Dimethyl-(2-piperidin-2-yl-ethyl)-amine may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl-(2-piperidin-2-yl-ethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides or other amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted amine derivatives.

Wirkmechanismus

The mechanism of action of Dimethyl-(2-piperidin-2-yl-ethyl)-amine involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to specific sites on these targets, modulating their activity. The pathways involved may include signal transduction pathways that regulate various physiological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-Piperidin-2-yl-ethyl)-methanesulfonamide

- Dimethyl(2-(piperidin-2-yl)ethyl)phosphine oxide hydrochloride

- N,2-dimethyl-N-[2-(piperidin-2-yl)ethyl]pentanamide

Uniqueness

Dimethyl-(2-piperidin-2-yl-ethyl)-amine is unique due to its specific structural features and the presence of the dimethylamine group

Biologische Aktivität

Dimethyl-(2-piperidin-2-yl-ethyl)-amine (DMPEA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes current research findings, experimental methodologies, and potential therapeutic applications of DMPEA.

Chemical Structure and Properties

DMPEA is characterized by its piperidine ring structure, which includes two methyl groups attached to the nitrogen atom. Its molecular formula is , and it has a molecular weight of approximately 168.27 g/mol. The presence of the piperidine moiety is crucial for its interaction with biological systems, influencing its pharmacological properties.

Biological Activity Overview

DMPEA exhibits a range of biological activities, primarily through its interactions with various receptors and enzymes. Its structural features allow it to function as a ligand in receptor binding studies, which is essential for understanding its role in modulating neurotransmitter systems.

Pharmacological Applications

- Neurotransmitter Modulation :

- Anticancer Activity :

-

Antifibrotic Properties :

- Experimental studies have indicated that derivatives of DMPEA can inhibit collagen expression and reduce hydroxyproline content in cell cultures, suggesting potential applications as anti-fibrotic agents.

Experimental Methods

To evaluate the biological activity of DMPEA, several experimental methodologies are employed:

- Cell Viability Assays : These assays measure the cytotoxicity of DMPEA against different cancer cell lines using techniques like MTT or resazurin assays.

- Receptor Binding Studies : Techniques such as molecular docking simulations help visualize DMPEA's binding affinities to target proteins.

- Protein Expression Analysis : ELISA and Western blotting are used to assess the impact of DMPEA on specific biomarkers associated with disease progression.

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of DMPEA derivatives on HepG2 liver cancer cells, researchers found that modifications to the piperidine structure significantly affected IC50 values. For instance, certain derivatives showed IC50 values as low as 0.069 mM, indicating potent antiproliferative activity .

Case Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological properties of DMPEA revealed its potential as an acetylcholinesterase inhibitor. This property is crucial for developing treatments for Alzheimer’s disease, where modulation of cholinergic pathways is beneficial .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and corresponding IC50 values of various derivatives related to DMPEA:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| Dimethyl-(2-piperidin-2-yl-ethyl)-amine | Anticancer (HepG2) | 0.069 |

| Piperidine Derivative A | Anticancer (K562) | 1.6 |

| Piperidine Derivative B | Acetylcholinesterase Inhibition | Not specified |

| Piperidine Derivative C | Anti-fibrotic | Not specified |

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-piperidin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-11(2)8-6-9-5-3-4-7-10-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWPLEFSACXKNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304571 | |

| Record name | 2-(2-Dimethylaminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60717-49-9 | |

| Record name | 60717-49-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Dimethylaminoethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.